2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
CAS No. |
14949-02-1 |
|---|---|
Molecular Formula |
C4H5ClN4O3S2 |
Molecular Weight |
256.7 g/mol |
IUPAC Name |
2-chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H5ClN4O3S2/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12/h1H2,(H2,6,11,12)(H,7,8,10) |
InChI Key |
BLOQKEKPXLBTBC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the chlorination and oxidation of 2-acetamido-5-mercapto-1,3,4-thiadiazole. The process begins by adding the starting material to a mixture of ice-cold acetic acid and water. Chlorine gas is then bubbled through the solution at temperatures not exceeding 5°C. The reaction mixture is filtered, and the resulting product is washed with ice water to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has been explored for its potential use as an antimicrobial agent. Its sulfonamide group is known for inhibiting bacterial growth by interfering with folic acid synthesis. This compound can be synthesized to enhance its efficacy against various pathogens.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of related compounds and found that modifications in the thiadiazole ring can significantly enhance activity against resistant bacterial strains .
Agricultural Science
The compound has potential applications as a herbicide or pesticide. Its ability to disrupt metabolic pathways in plants makes it a candidate for developing new agrochemicals.
Research Findings :
Research indicates that derivatives of thiadiazole compounds exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth . The chlorinated acetamide structure enhances its stability and effectiveness in agricultural formulations.
Environmental Science
Due to its sulfonamide moiety, the compound may also be investigated for its role in environmental remediation processes. It can potentially degrade pollutants or act as a chelating agent for heavy metals.
Environmental Impact Study :
A recent investigation into the degradation pathways of sulfonamide compounds in wastewater treatment systems highlighted the importance of structural modifications to enhance removal rates . This suggests that this compound could be optimized for such applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in intraocular pressure, making it useful in the treatment of glaucoma .
Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a broader class of 1,3,4-thiadiazole-2-yl acetamide derivatives. Its analogs differ primarily in substituents on the thiadiazole ring (R₁) and the acetamide group (R₂):
Physicochemical Properties
Melting Points and Solubility
Substituents significantly affect melting points and solubility:
Carbonic Anhydrase Inhibition
Antimicrobial and Anticancer Activity
- Antimicrobial : Thiadiazole derivatives with chloroacetamide groups (e.g., 2-chloro-N-[5-(4-chlorophenyl)-thiadiazol-2-yl]acetamide) show activity against bacterial and fungal strains .
- Anticancer : 2-Chloro-N-(5-aryl-thiadiazol-2-yl)acetamide derivatives exhibit cytotoxicity in vitro, possibly via apoptosis induction .
Anticholinesterase Activity
- N-(Benzothiazol-2-yl)-2-[(5-amino-thiadiazol-2-yl)thio]acetamide: Demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant for Alzheimer’s research .
Stability and Degradation
- Impurities: Related compounds generate impurities such as 5-amino-1,3,4-thiadiazole-2-thiol during synthesis or degradation, controlled via rigorous purification .
- Chloroacetamide Stability : The 2-chloro group may hydrolyze under basic conditions, necessitating pH-controlled formulations.
Biological Activity
2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 14949-02-1) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 256.69 g/mol. Its structure features a thiadiazole ring substituted with a sulfonamide group and an acetamide moiety, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
This data indicates that the compound is particularly effective against E. coli, suggesting that modifications to the thiadiazole structure may enhance its activity against other pathogens as well .
Anticancer Activity
Research has also indicated potential anticancer properties of this compound. A study demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Anticancer Mechanism
In a study involving human cancer cell lines, treatment with the compound resulted in:
- Cell cycle arrest at the G2/M phase.
- Increased levels of pro-apoptotic proteins (e.g., Bax).
- Decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the thiadiazole ring and the sulfonamide group have been shown to influence antimicrobial potency. For instance:
Q & A
Basic: What are the standard synthetic routes for 2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example:
- Procedure : Dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (0.06 mol) in tetrahydrofuran (THF), cool to 0–5°C, add triethylamine (0.07 mol), and slowly introduce chloroacetyl chloride (0.07 mol). Stir for 4–6 hours, evaporate the solvent, and recrystallize from ethanol (yield: ~75–84%) .
- Optimization : Yield improvements (up to 90%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride), using catalytic KI, and refluxing in DMF for 10 hours .
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
Key techniques include:
- ¹H NMR : Expected signals at δ 7.34 ppm (-NH2), δ 4.82 ppm (-CH2), and δ 7.18 ppm (CONH2) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 222.25 (C₄H₆N₄O₃S₂) .
- Infrared (IR) Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) .
- Elemental Analysis : Confirms C (25.25%), H (3.18%), N (29.45%), and S (33.71%) .
Basic: What USP-grade purity criteria apply to this compound, and how are they validated?
Methodological Answer:
USP standards require 98.0–102.0% purity (anhydrous basis). Validation methods include:
- Titrimetry : Hydroxylamine hydrochloride and cupric sulfate test for sulfonamide integrity (bright yellow solution without precipitate) .
- Chromatography : HPLC with a C18 column, mobile phase CH₃CN:H₂O (60:40), retention time ~6.2 minutes .
Advanced: How can crystallographic tools like SHELX and ORTEP-III aid in resolving structural ambiguities?
Methodological Answer:
- SHELX : Used for small-molecule refinement. Input X-ray diffraction data (e.g., CIF files) to solve crystal packing and hydrogen-bonding networks. SHELXL refines anisotropic displacement parameters for heavy atoms .
- ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry and torsional angles (e.g., O—S—N—C angles critical for π-electron delocalization) .
Example : DFT-optimized structures show flat O—S—N—C angles (~180°), confirming sulfonamide planarity .
Advanced: What variables most significantly impact reaction efficiency in synthesizing derivatives?
Methodological Answer:
- Solvent Choice : DMF enhances nucleophilicity compared to THF, improving substitution rates .
- Catalysts : KI accelerates alkylation by stabilizing transition states .
- Temperature : Reflux (80–100°C) reduces side reactions (e.g., hydrolysis of chloroacetamide) .
- Substituent Effects : Electron-withdrawing groups on the thiadiazole ring increase electrophilicity, favoring coupling .
Advanced: How can computational docking studies guide the design of bioactive analogs?
Methodological Answer:
- Target Selection : Dock the compound into carbonic anhydrase IX (PDB: 3MK4) using AutoDock Vina.
- Parameters : Set grid size to 60 × 60 × 60 Å, exhaustiveness = 50.
- Results : The sulfamoyl group forms hydrogen bonds with Thr199 and Glu106, while the thiadiazole ring interacts hydrophobically with Val121. Modifications at the 5-position (e.g., trifluoromethyl) improve binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
